Sodium hexachloroiridate(IV) hexahydrate

Description

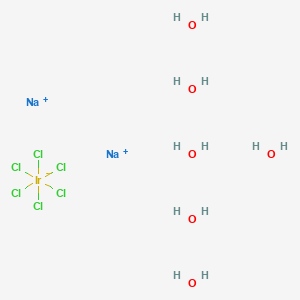

Sodium hexachloroiridate(IV) hexahydrate (Na₂IrCl₆·6H₂O) is a coordination compound with the molecular formula H₁₂Cl₆IrNa₂O₆ and a molecular weight of 559.01 g/mol . It appears as a dark purple to black crystalline powder and is commercially available in high-purity grades (e.g., 99.9% trace metals basis) . The compound is highly soluble in water and acidic media, making it a versatile precursor in catalysis, electroplating, and materials science .

Its applications span:

- Catalysis: Used in hydrogenation reactions, organic synthesis, and water-splitting systems .

- Electroplating: Forms corrosion-resistant iridium coatings .

- Materials Science: Key in synthesizing advanced electronic and optical components .

Safety protocols emphasize its hazardous nature, with hazard codes H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

Properties

IUPAC Name |

disodium;hexachloroiridium(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVJPVJIAOOTJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12IrNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600591 | |

| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19567-78-3 | |

| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexachloroiridate(IV) hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dissolution and Salt Metathesis

The most widely documented method involves treating iridium tetrachloride hydrate (IrCl₄·nH₂O) with sodium chloride in hydrochloric acid. Source details a protocol where commercial IrCl₄·2H₂O is dissolved in concentrated HCl (≥37%), followed by stoichiometric addition of NaCl (2:1 molar ratio relative to Ir). The mixture is heated at 80–90°C for 4–6 hours to ensure complete complexation, yielding a dark red solution. Evaporation under reduced pressure produces Na₂[IrCl₆]·6H₂O crystals, which are filtered and dried under inert gas.

Reaction Conditions Table

| Parameter | Value/Range | Purpose |

|---|---|---|

| HCl Concentration | 6–12 M | Solubilize IrCl₄·2H₂O |

| Temperature | 80–90°C | Accelerate complexation |

| NaCl:Ir Molar Ratio | 2:1 | Ensure Na₂[IrCl₆] stoichiometry |

| Evaporation Pressure | 100–200 mbar | Prevent thermal decomposition |

Oxidation State Control

A critical challenge is maintaining iridium in the +4 oxidation state. Source emphasizes that residual Ir(III) impurities can form during synthesis unless strong oxidizers are present. Chlorinated lime (CaCl(OCl)) is added during the HCl dissolution step to release Cl₂ gas, which oxidizes Ir³⁺ to Ir⁴⁺. Approximately 0.5 g of chlorinated lime per 50 mg of Ir ensures >99% conversion, verified via ICP-MS analysis.

Alternative Routes from Elemental Iridium

Alkaline Fusion Method

For high-purity applications, elemental iridium powder is fused with sodium peroxide (Na₂O₂) at 600°C in a nickel crucible. The cooled melt is dissolved in dilute HCl, neutralized to pH 1–2, and treated with NaCl to precipitate Na₂[IrCl₆]·6H₂O. This method avoids chloride contaminants but requires rigorous control of fusion time (2–3 hours) to prevent Na₂IrO₃ formation.

Fluoride Intermediate Route

Source describes an unconventional approach using sodium hexafluoroiridate(IV) (Na₂[IrF₆]) as an intermediate. Na₂[IrF₆] is synthesized by fluorinating Na₂[IrCl₆] at 300°C in a dynamic F₂ atmosphere. Subsequent hydrolysis in 5 M HCl at 60°C replaces fluoride ligands with chloride, yielding Na₂[IrCl₆]·6H₂O after recrystallization. While this method achieves 99.9% purity, its practicality is limited by fluorine handling requirements.

Purification and Crystallization

Solvent Fractionation

Crude Na₂[IrCl₆]·6H₂O is purified via sequential recrystallization from ethanol-water mixtures (3:1 v/v). The compound’s solubility decreases sharply below 10°C, enabling high recovery rates (85–90%). Source notes that adding 0.1% (w/v) ethylenediamine tetraacetic acid (EDTA) during crystallization chelates trace metals, enhancing purity to 99.5%.

Hygroscopicity Mitigation

Due to the compound’s hygroscopic nature (WGK Germany: 3), final drying is performed under dynamic vacuum (0.1 mbar) with P₂O₅ as a desiccant. Storage in argon-flushed amber vials at 2–8°C prevents hydrolysis to Ir(OH)₄.

Analytical Characterization

Spectroscopic Verification

-

UV-Vis Spectroscopy : Aqueous Na₂[IrCl₆]·6H₂O exhibits λₘₐₓ at 310 nm (ε = 1,200 M⁻¹cm⁻¹) and 490 nm (ε = 850 M⁻¹cm⁻¹), characteristic of [IrCl₆]²⁻ octahedral geometry.

-

XRD Analysis : Powder diffraction patterns (Cu-Kα) show peaks at 2θ = 14.7°, 29.5°, and 44.2°, matching JCPDS 00-024-1223 for the cubic crystal system.

Purity Assessment

Inductively coupled plasma mass spectrometry (ICP-MS) quantifies iridium content (33.9–34.2 wt%), while ion chromatography detects chloride (59.8–60.3 wt%) and sodium (8.1–8.3 wt%). Trace metals (Fe, Ni, Pt) are typically <50 ppm.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies (source) describe microwave irradiation (800 W, 12 hours) of IrCl₃·3H₂O with NaCl and chlorinated lime in 1 M HCl. This reduces reaction time by 70% but risks localized overheating, which degrades [IrCl₆]²⁻ to IrO₂·nH₂O.

Electrochemical Oxidation

Anodic oxidation of IrCl₃ in NaCl electrolyte (Pt anode, 1.8 V) produces Na₂[IrCl₆]·6H₂O with 98% Faradaic efficiency. While promising, this method remains experimental due to electrode fouling issues.

Chemical Reactions Analysis

Types of Reactions: Sodium hexachloroiridate(IV) hexahydrate undergoes various chemical reactions, including:

Oxidation: It can oxidize organic compounds, such as hydrazides, under specific conditions.

Reduction: It can be reduced to sodium hexachloroiridate(III) using reducing agents like iron(II) or oxalate.

Substitution: It can undergo ligand substitution reactions with other ligands, such as ammonia or phosphines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or organic peroxides can be used.

Reduction: Iron(II) sulfate or oxalic acid are common reducing agents.

Substitution: Ammonia or phosphine ligands are used under controlled conditions.

Major Products:

Oxidation: The major products include oxidized organic compounds and iridium(IV) complexes.

Reduction: Sodium hexachloroiridate(III) is the primary product.

Substitution: The products are iridium complexes with substituted ligands.

Scientific Research Applications

Catalysis

Precursor for Platinum Deposition

Sodium hexachloroiridate(IV) hexahydrate serves as a precursor for the photoreductive deposition of platinum on various substrates. This application is particularly valuable in creating photoactive protein films , which have potential uses as biohybrid catalysts in various chemical reactions and energy conversion processes .

Catalytic Reactions

The compound is utilized in catalytic reactions involving hydrogenation and oxidation processes. Its iridium content enhances the efficiency of catalysts used in organic synthesis, making it an essential component in developing new catalytic systems .

Pharmaceuticals

Intermediate in Drug Synthesis

In pharmaceutical chemistry, this compound is employed as an intermediate in the synthesis of various organic compounds. Its unique properties facilitate the formation of complex molecules that are crucial for drug development .

Anticancer Research

Recent studies have explored the potential of iridium complexes, including sodium hexachloroiridate(IV), as anticancer agents. These compounds exhibit cytotoxicity against certain cancer cell lines, making them candidates for further research in cancer therapy .

Materials Science

Nanomaterials Production

The compound can be used to produce iridium-based nanomaterials, which have applications in electronics and catalysis. The ability to manipulate its deposition on substrates allows for the creation of advanced materials with tailored properties for specific applications .

Conductive Films

this compound is also involved in developing conductive films that can be utilized in sensors and electronic devices. These films leverage the unique electrical properties of iridium to enhance device performance .

Biotechnology

Biocatalysis

In biotechnological applications, this compound has been investigated for its role in biocatalysis. Its ability to facilitate reactions under mild conditions makes it suitable for use in enzymatic processes, potentially improving reaction yields and selectivity .

Cell Culture Applications

this compound is also used in cell culture environments where it acts as a supplement to enhance cell growth and productivity. This application is particularly relevant in the production of biopharmaceuticals .

Case Study 1: Photoreductive Deposition

A study demonstrated the successful deposition of platinum nanoparticles on a photoactive protein film using sodium hexachloroiridate(IV) as a precursor. The resulting film showed enhanced catalytic activity for hydrogen evolution reactions, indicating its potential for renewable energy applications.

Case Study 2: Anticancer Activity

Research conducted on iridium complexes revealed that sodium hexachloroiridate(IV) exhibited significant cytotoxic effects on ovarian cancer cells. The study highlighted its mechanism of action and potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of sodium hexachloroiridate(IV) hexahydrate involves its ability to act as an oxidizing agent. It can transfer electrons to other molecules, thereby oxidizing them. The compound interacts with various molecular targets, including organic substrates and biological molecules, through redox reactions. The pathways involved include electron transfer and coordination with ligands .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Redox Behavior: Sodium hexachloroiridate(IV) exhibits strong oxidative capacity, with rate constants for alcohol oxidation (e.g., methanol, ethanol) ranging from 10⁻³ to 10⁻² M⁻¹s⁻¹ in acidic media . Comparatively, platinum(IV) complexes are less reactive in analogous conditions .

- Electronic Structure : UV-Vis spectra of Na₂IrCl₆·6H₂O show distinct absorption peaks at 304, 418, 435, and 488 nm , attributed to ligand-to-metal charge transfer (LMCT) transitions . These features differ from Rh(III) complexes, which lack LMCT bands in this range.

- Catalytic Efficiency : In water-splitting systems, iridium(IV)-loaded TaON particles achieve ~3× higher photocatalytic activity than rhodium(III) analogues due to Ir(IV)’s superior electron-accepting ability .

Biological Activity

Sodium hexachloroiridate(IV) hexahydrate (Na₂[IrCl₆]·6H₂O) is a compound that has garnered attention for its biological activity, particularly in the context of redox chemistry and oxidation reactions. This article explores its biological implications, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Sodium Hexachloroiridate(IV)

- Chemical Formula : Na₂[IrCl₆]·6H₂O

- CAS Number : 19567-78-3

- Molecular Weight : 450.91 g/mol

- Appearance : Black powder

Sodium hexachloroiridate(IV) is primarily used in research settings due to its role as a strong oxidizing agent. It is not intended for direct human administration and is classified for research use only.

Sodium hexachloroiridate(IV) acts as an oxidizing agent in various chemical reactions, particularly involving hydrazides and other organic compounds. The oxidation reactions typically involve the conversion of Ir(IV) to Ir(III), with the simultaneous oxidation of the substrate.

Key Reactions

- Oxidation of Hydrazides : Studies have shown that sodium hexachloroiridate(IV) can oxidize hydrazides such as benzhydrazide (BH) and phenylacetic hydrazide (PAH). The reaction kinetics indicate a significant reactivity difference between different protolysis species of these hydrazides towards reduction by the Ir(IV) complex. For example, the stoichiometry of the reaction between BH and Ir(IV) was found to be 4:1, indicating that four moles of Ir(IV) are required to oxidize one mole of BH .

- Redox Probing : The [IrCl₆]²⁻/[IrCl₆]³⁻ couple serves as a redox probe in biological systems, allowing researchers to study oxidative stress and related biochemical pathways. This property makes it useful in investigations involving antioxidants like L-ascorbic acid .

Case Study 1: Kinetics of Oxidation Reactions

A study investigated the kinetics of the oxidation of benzhydrazide by sodium hexachloroiridate(IV) across a pH range from 0.11 to 10.46. The findings revealed that at higher pH levels, the reaction rate increased significantly, suggesting that pH plays a crucial role in modulating the reactivity of the Ir(IV) complex .

Case Study 2: Antioxidative Reactivity

Another study focused on the antioxidative reactivity of L-ascorbic acid towards sodium hexachloroiridate(IV). The results indicated that L-ascorbic acid effectively reduced Ir(IV), showcasing its potential role as an antioxidant in biological systems. This interaction highlights the compound's relevance in redox biology and its implications for oxidative stress research .

Table 1: Summary of Oxidation Products from Hydrazides

| Hydrazide | Oxidation Product | Stoichiometry |

|---|---|---|

| Benzhydrazide (BH) | Benzoic Acid | 4:1 (Ir(IV):BH) |

| Phenylacetic Hydrazide (PAH) | Phenylacetic Acid | 1:1 (Ir(IV):PAH) |

Table 2: Reaction Conditions for Kinetic Studies

| Parameter | Value |

|---|---|

| pH Range | 0.11 - 10.46 |

| Reaction Time | ~10 minutes |

| Concentration (BH) | 2.5 mM |

| Concentration (Ir(IV)) | 2.5 mM |

Q & A

Q. What are the key physicochemical properties of sodium hexachloroiridate(IV) hexahydrate relevant to experimental design?

this compound (Na₂IrCl₆·6H₂O) has a molecular weight of 559.01 g/mol, a density of 1.02 g/cm³, and a melting point of 65°C . It appears as red to black hygroscopic crystals and is water-soluble, forming solutions that can undergo redox-dependent speciation (e.g., Ir³⁺ ↔ Ir⁴⁺) under varying conditions . Its hygroscopic nature necessitates storage in airtight containers under anhydrous conditions to prevent hydration state changes .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Use nitrile or neoprene gloves (inspected for integrity) and chemical-resistant lab coats. Full-face shields and fume hoods are mandatory due to potential corrosive aerosol release .

- Waste Disposal : Follow federal/state regulations for heavy metal waste. Neutralize acidic residues before disposal, and avoid mixing with organic solvents to prevent exothermic reactions .

- Emergency Response : For skin contact, rinse immediately with water for 15 minutes and seek medical attention. Spills require neutralization with sodium bicarbonate prior to cleanup .

Q. How can researchers confirm the purity and hydration state of this compound?

- Thermogravimetric Analysis (TGA) : Measure weight loss between 25–200°C to quantify bound water (theoretical: 6 H₂O molecules ≈ 19.3% mass loss) .

- ICP-MS/OES : Validate iridium content (~34.4% Ir in anhydrous form) and check for trace metal contaminants (e.g., Pt, Os) .

Advanced Research Questions

Q. How does this compound behave in aqueous solutions, and how can speciation be controlled for catalytic studies?

In aqueous HCl, the compound dissociates into [IrCl₆]²⁻ ions. Partial dissolution or incomplete oxidation can lead to mixed Ir³⁺/Ir⁴⁺ species, detectable via:

- Raman Spectroscopy : Peaks at 323 cm⁻¹ (Ir³⁺) and 346 cm⁻¹ (Ir⁴⁺) distinguish oxidation states. Full dissolution in 6 M HCl with H₂O₂ ensures dominance of Ir⁴⁺ .

- UV-Vis Spectroscopy : Monitor absorbance at 304 nm (Ir⁴⁺) and 488 nm (Ir³⁺). Adjust HCl concentration and oxidizing agents (e.g., H₂O₂) to stabilize desired species .

Q. What methodologies optimize its use in electrocatalytic water-splitting applications?

- Nanoparticle Synthesis : Reduce Na₂IrCl₆·6H₂O with sodium citrate (1:3 molar ratio) at 80°C to form iridium oxide (IrO₂) colloids. Centrifuge at 12,000 rpm to isolate nanoparticles .

- Electrode Fabrication : Deposit IrO₂ on carbon black using drop-casting (0.5 mg/cm² loading). Activate via cyclic voltammetry (0.1–1.5 V vs. RHE in 0.5 M H₂SO₄) to enhance oxygen evolution activity .

Q. How can contradictory dissolution data (e.g., incomplete vs. full dissolution) be resolved in iridium speciation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.